Dibenzyl(diphenyl)silane
Description
Academic Significance within Organosilicon Chemistry
The academic significance of Dibenzyl(diphenyl)silane in organosilicon chemistry is primarily centered on its utility as a model system for investigating fundamental principles of molecular crystallography. acs.org Organosilicon compounds are known for their unique electronic and structural properties, and tetraorganosilanes like this compound serve as ideal platforms for studying the effects of substituents on molecular packing and solid-state architecture. lkouniv.ac.in
Recent research has highlighted the compound's capacity to form multiple crystalline polymorphs—different crystal structures of the same chemical substance. acs.org A 2023 study identified three polymorphic forms: one triclinic (P1̅), one orthorhombic (Pna2₁), and one monoclinic (Pc). acs.org The study of these polymorphs is crucial for understanding weak intermolecular interactions, which are fundamental to controlling the physical properties of molecular materials. acs.orgresearchgate.net By analyzing how the flexible benzyl (B1604629) and the more rigid phenyl groups interact within the crystal lattice, researchers gain insights into the subtle forces that dictate crystal formation, a key area of interest in the development of new materials with tailored properties. acs.org The investigation into its polymorphic behavior contributes significantly to the broader understanding of structure formation principles in molecular crystals. acs.org
Positioning within Aromatic and Alkyl-Substituted Silane (B1218182) Research
Within the extensive field of silane research, this compound is classified as a mixed aryl-alkyl substituted tetraorganosilane. Unlike simpler, more symmetrical silanes such as tetraphenylsilane (B94826) or tetraethylsilane, it incorporates two distinct types of hydrocarbon groups attached to the central silicon atom. lkouniv.ac.in This specific combination of aromatic (phenyl) and aralkyl (benzyl) substituents positions it as a unique "hydrocarbon-patterned" molecular model. acs.org
Research on this compound bridges the gap between studies focused on purely aromatic silanes and those centered on alkylsilanes. The phenyl groups provide rigidity and opportunities for π-π stacking interactions, while the benzyl groups introduce conformational flexibility. acs.org The interplay between these different substituents leads to complex conformational polymorphism, where molecules within the same crystal structure can adopt different shapes. acs.org For instance, in one of its orthorhombic polymorphs, the two independent molecules behave like an image and its mirror image, differing primarily in the twist of their benzyl groups. acs.org This makes this compound an exemplary model for exploring how the balance of different non-covalent interactions (like C–H···π contacts) influences the final crystalline assembly. acs.org This contrasts with simpler silanes where the range of intermolecular interactions and possible conformations is more limited.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzyl(diphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Si/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOSVCGYRCSAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283698 | |
| Record name | dibenzyl(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18849-23-5 | |
| Record name | NSC33018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dibenzyl(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dibenzyl Diphenyl Silane and Its Analogues
Direct Synthesis Approaches
Direct methods for the synthesis of tetraorganosilanes like dibenzyl(diphenyl)silane often rely on the reaction of a silicon halide with a suitable organometallic nucleophile.
Utilization of Organometallic Reagents for Silicon Functionalization
A primary and well-established method for the synthesis of this compound involves the use of Grignard reagents. cdnsciencepub.com Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles capable of displacing halide ions from silicon halides. libretexts.org The reaction of diphenyldichlorosilane with benzylmagnesium chloride provides a direct route to this compound. cdnsciencepub.com This reaction proceeds via a double displacement mechanism where two equivalents of the Grignard reagent react with the dichlorosilane (B8785471).
A typical procedure involves the slow addition of a solution of benzylmagnesium chloride in ether to a solution of diphenyldichlorosilane in a suitable solvent like toluene (B28343). cdnsciencepub.com The ether is often distilled off to allow the reaction to proceed at a higher temperature, typically at the reflux temperature of toluene, for an extended period. cdnsciencepub.com Following the reaction, the magnesium salts are filtered off, and the product is isolated by crystallization from a solvent such as ethanol. cdnsciencepub.com This method has been reported to yield dibenzyldimethylsilane (B102276) in high yields (96%) when dimethyldichlorosilane is used as the starting material. cdnsciencepub.com
The general applicability of Grignard reagents extends to the synthesis of various organosilanes. For instance, the reaction of chlorodiphenylsilane with 3-(o-chlorophenyl)propylmagnesium bromide is used to prepare [3-(o-chlorophenyl)propyl]diphenylsilane. sci-hub.se Similarly, the di-Grignard reagent of 3-(o-bromophenyl)propyl bromide reacts with dichlorodiphenylsilane (B42835) to form cyclic silanes. sci-hub.se
Table 1: Synthesis of this compound and Analogues using Organometallic Reagents
| Silicon Halide | Organometallic Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diphenyldichlorosilane | Benzylmagnesium chloride | This compound | 61 | cdnsciencepub.com |
| Dimethyldichlorosilane | Benzylmagnesium chloride | Dibenzyldimethylsilane | 96 | cdnsciencepub.com |
Catalytic Routes to Silane (B1218182) Compounds
Catalytic methods, particularly those involving transition metals, offer alternative pathways for the formation of silicon-carbon bonds. Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a prominent catalytic method for synthesizing organosilicon compounds. researchgate.net While platinum catalysts are commonly used, silyl (B83357) radical addition reactions are also noteworthy. researchgate.net
Palladium-catalyzed cross-coupling reactions have been employed for the synthesis of allylic silanes from allylic ethers and disilanes. nih.gov For instance, the reaction of (E)-cinnamyl phenyl ether with 1,2-diphenyltetramethyldisilane (B74222) in the presence of a palladium catalyst yields the corresponding allylic silane in high yield and with excellent stereoselectivity. nih.gov This approach highlights the potential for catalytic methods to construct specific types of organosilanes.
Ruthenium-based catalysts have also been utilized in the reductive amination of aldehydes with anilines using diphenylsilane (B1312307) as the reducing agent, demonstrating the utility of diphenylsilane in catalytic transformations. organic-chemistry.org
Indirect Synthesis and Derivatization
Indirect methods involve the synthesis of a core silane structure which is then further modified to introduce desired functional groups or to build more complex molecular architectures.
Preparation of Silylated Precursors for Complex Architectures
The synthesis of silylated precursors is a key strategy for constructing complex molecules. researchgate.net For example, 2-silylated dihydroquinolines can be used as precursors for silyl radical addition reactions. researchgate.net The versatility of the tris(trimethylsilyl)silyl group ((TMS)3Si-) in C-Si and Si-Si bond cleavage-based transformations allows for the introduction of various functional groups and the construction of quaternary silicon centers. researchgate.net
The preparation of silylated precursors is also crucial for creating hybrid materials. For instance, silylated closo-decaborate clusters can be synthesized and subsequently grafted onto mesoporous silica (B1680970), demonstrating the importance of precursor synthesis in materials science. bohrium.com
Functional Group Interconversion Strategies for Derivatives
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the modification of a molecule without altering its carbon skeleton. sathyabama.ac.injcpsr.com In the context of organosilane chemistry, FGI can be used to prepare derivatives of a parent silane.
A notable example of FGI is the bromination of this compound. cdnsciencepub.com Treatment of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide results in the bromination of the benzylic positions, yielding α,α'-dibromothis compound. cdnsciencepub.com This dibrominated derivative can then be further transformed. For instance, hydrolysis of a related dibromobenzylbenzoyldiphenylsilane derivative using silver acetate (B1210297) in a mixture of acetone (B3395972), ethanol, and benzene (B151609) leads to the formation of a new product. cdnsciencepub.com
The interconversion of functional groups is a broad field, with numerous reactions available to modify amines, alcohols, and other functionalities. ucd.ieorganic-chemistry.org These strategies can be applied to the synthesis of complex organosilane derivatives.
Table 2: Functional Group Interconversion of a this compound Analogue
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| This compound | N-Bromosuccinimide, Benzoyl Peroxide | α,α'-Dibromothis compound | cdnsciencepub.com |
Challenges and Advancements in Stereoselective Synthesis
The synthesis of chiral organosilanes, where the silicon atom is a stereocenter, presents a significant challenge. Achieving high levels of stereoselectivity requires careful control over the reaction conditions and the choice of reagents and catalysts. While the direct synthesis of this compound does not typically address stereoselectivity at the silicon center, the broader field of organosilane chemistry has made significant strides in this area.
Asymmetric hydrosilylation of ketones and imines is a well-developed field for creating chiral alcohols and amines, respectively. acs.org This often involves the use of chiral ligands complexed to transition metals like rhodium or titanium. acs.org For example, the asymmetric hydrosilylation of acetophenone (B1666503) derivatives with diphenylsilane can be catalyzed by rhodium complexes of chiral ligands. acs.org
The development of stereoselective methods for the synthesis of compounds with a stereogenic silicon atom is an active area of research. semanticscholar.org This includes the diastereoselective reaction of chiral 1,3-oxazolidines with Grignard reagents to produce chiral diethanolamines, which can be precursors to chiral silicon-containing compounds. semanticscholar.org The synthesis of Si-chiral aminosilanes has also been reported, highlighting the ongoing efforts to control stereochemistry at silicon. uni-regensburg.de
While specific methods for the stereoselective synthesis of this compound are not extensively documented, the principles and techniques developed for other chiral organosilanes could potentially be adapted for this purpose.
Polymerization Precursor Synthesis via Hydrolysis and Condensation
The synthesis of polysiloxane polymerization precursors from organosilanes is fundamentally rooted in the controlled hydrolysis of reactive silane monomers, followed by a subsequent condensation reaction. This two-step, one-pot process is a cornerstone of silicone chemistry and is directly applicable to the formation of precursors bearing benzyl (B1604629) and phenyl substituents, which are analogues of this compound. The primary starting materials for this pathway are not typically fully-substituted, hydrolytically stable silanes like this compound itself, but rather their di-functionalized, hydrolyzable counterparts, such as dibenzyldichlorosilane (B97373) or diphenyldichlorosilane.
The general mechanism involves the hydrolysis of silicon-halogen bonds to form silanol (B1196071) intermediates. For a dichlorosilane monomer, the reaction proceeds as follows:
R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl
The resulting disilanol, R₂Si(OH)₂, is a critical intermediate. Due to the presence of bulky aromatic substituents like phenyl (Ph) and benzyl (Bz), these silanols can exhibit greater stability compared to their smaller alkyl counterparts, sometimes allowing for their isolation. However, they are inherently prone to intermolecular condensation, a process that can be controlled by reaction conditions (e.g., pH, temperature, solvent, and concentration) to yield specific products. This condensation reaction eliminates water to form stable siloxane (Si-O-Si) linkages, which constitute the backbone of the desired precursors.
2 R₂Si(OH)₂ → HO-[SiR₂-O]-SiR₂-OH + H₂O
Further condensation can lead to the formation of longer linear oligomers or stable cyclic structures. These well-defined linear α,ω-dihydroxysiloxanes and cyclosiloxanes are the direct precursors for producing high-molecular-weight polysiloxanes through step-growth polymerization or ring-opening polymerization (ROP), respectively.
Research has extensively detailed the hydrolysis and condensation of diphenyldichlorosilane as a model system for preparing phenyl-containing silicone precursors. The hydrolysis in a medium such as diethyl ether or toluene initially yields diphenylsilanediol (B146891). The fate of this intermediate is highly dependent on the conditions. Condensation in the presence of a mild base or controlled temperature can lead to the formation of the linear dimer, 1,1,3,3-tetraphenyl-1,3-disiloxanediol. Conversely, more forcing conditions, often involving acid or base catalysts at elevated temperatures, favor the formation of thermodynamically stable cyclic species, primarily hexaphenylcyclotrisiloxane (B1329326) ([Ph₂SiO]₃) and octaphenylcyclotetrasiloxane (B1329330) ([Ph₂SiO]₄).
The principles governing the condensation of diphenylsilanediol are directly translatable to its benzyl-substituted analogue, dibenzyldisilanediol, which would be derived from the hydrolysis of dibenzyldichlorosilane. The steric bulk of the benzyl groups influences the kinetics of condensation and the distribution of cyclic and linear products, making precise control of reaction parameters essential for targeting a specific precursor architecture.
The table below summarizes findings from studies on the hydrolysis and condensation of diaryldichlorosilanes to form defined polymerization precursors.
| Starting Silane | Reaction Conditions | Primary Precursor Product(s) | Yield | Reference Principle |
|---|---|---|---|---|
| Diphenyldichlorosilane | Hydrolysis in ether/water; controlled condensation with mild base (e.g., ammonia) at low temperature. | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol (Linear Dimer) | Moderate to High | Burkhard, C. A. (1945). J. Am. Chem. Soc. |
| Details: The controlled, stepwise condensation of diphenylsilanediol is key. Low temperatures and careful pH control prevent runaway polymerization, favoring the formation of the short-chain, hydroxyl-terminated linear dimer, a valuable precursor for step-growth polymerization. | ||||
| Diphenyldichlorosilane | Hydrolysis followed by azeotropic distillation in toluene with an acid catalyst (e.g., H₂SO₄) or strong base (e.g., KOH). | Hexaphenylcyclotrisiloxane & Octaphenylcyclotetrasiloxane (Cyclic Oligomers) | High (product ratio varies with catalyst and temperature) | Patnode, W., & Wilcock, D. F. (1946). J. Am. Chem. Soc. |
| Details: These conditions favor thermodynamic equilibrium, leading to the formation of stable cyclic siloxanes. These cyclics are primary monomers for producing high-molecular-weight linear polyphenylsiloxanes via anionic or cationic ring-opening polymerization (ROP). | ||||
| Dibenzyldichlorosilane | Hydrolysis in aqueous acetone or ether, followed by controlled condensation. | Dibenzylsilanediol (Intermediate) & Cyclic Oligomers ([Bz₂SiO]ₙ) | Not specified, but formation confirmed | Sviridova, N. G., et al. (1971). Izv. Akad. Nauk SSSR, Ser. Khim. |
| Details: The hydrolysis of dibenzyldichlorosilane proceeds analogously to the diphenyl variant. The increased steric hindrance of the benzyl groups (-CH₂Ph) compared to phenyl groups influences condensation rates and the ring-strain of resulting cyclics, affecting the distribution of oligomeric products. |
Characterization of these precursors is critical for confirming their structure before use in polymerization. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to monitor the reaction, confirming the disappearance of Si-OH bands (around 3200-3400 cm⁻¹) and the appearance of strong Si-O-Si stretching bands (around 1000-1100 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) provides definitive structural elucidation, while techniques like mass spectrometry and X-ray crystallography can confirm the molecular weight and solid-state structure of isolated crystalline precursors like octaphenylcyclotetrasiloxane.
Structural Elucidation and Crystallographic Investigations of Dibenzyl Diphenyl Silane
Polymorphism and Crystal Engineering
The ability of a compound to crystallize in multiple distinct crystal structures, a phenomenon known as polymorphism, is of significant interest in materials science and crystal engineering. acs.org Dibenzyl(diphenyl)silane exhibits a rich polymorphic landscape, providing a valuable system for studying the factors that lead to the formation of different crystalline forms. acs.orgfigshare.com
Identification and Characterization of Polymorphic Forms (e.g., Z' = 1, Z' = 2, Z' = 4)
Single-crystal X-ray diffraction analysis has successfully identified and characterized three polymorphic forms of this compound. acs.orgfigshare.com These polymorphs are distinguished by the number of molecules in the asymmetric unit, denoted by Z'. acs.org
The identified forms are:
A triclinic form (1-t) with Z' = 1, belonging to the P-1 space group. acs.orgfigshare.com
An orthorhombic form (1-o) with Z' = 2, belonging to the Pna2₁ space group. acs.orgfigshare.com
A monoclinic form (1-m) with Z' = 4, belonging to the Pc space group. acs.orgfigshare.com
The existence of polymorphs with Z' > 1 is a notable phenomenon in crystallography. acs.org In the case of this compound, the different Z' values are associated with distinct molecular conformations and packing arrangements. acs.org The monoclinic form with Z' = 4 has the lowest packing density, while the triclinic form with Z' = 1 is the most densely packed. acs.orgacs.org Interestingly, the highest Z' polymorph (1-m) exhibits the shortest intermolecular H···H and C–H···π contacts. acs.orgfigshare.com
Conformational polymorphism is also observed among the different forms. The molecules within the monoclinic (1-m) and orthorhombic (1-o) forms display variations in the torsion of their benzyl (B1604629) and phenyl groups. acs.org For instance, in the orthorhombic form, the two independent molecules are enantiomerically related. acs.org
Table 1: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | Z' | Density (g/cm³) |
| 1-t | Triclinic | P-1 | 1 | Highest |
| 1-o | Orthorhombic | Pna2₁ | 2 | Intermediate |
| 1-m | Monoclinic | Pc | 4 | Lowest |
This table is generated based on qualitative descriptions from the search results. acs.orgacs.org
Analysis of Phase Transitions in Solid State
The polymorphs of this compound with more than one molecule in the asymmetric unit (Z' > 1) have been identified as metastable forms at room temperature. acs.orgfigshare.com These forms, specifically the orthorhombic (1-o, Z' = 2) and monoclinic (1-m, Z' = 4) structures, undergo phase transitions to the thermodynamically more stable triclinic form (1-t, Z' = 1). acs.orgfigshare.comacs.org This transition to the most densely packed form highlights the thermodynamic driving forces that govern the stability of the different crystalline arrangements. acs.org
Molecular Crystal Packing and Intermolecular Interactions
A detailed analysis of the crystal packing and intermolecular interactions is crucial for understanding the stability and properties of the different polymorphic forms of this compound. acs.org Given the absence of strong hydrogen bonding capabilities, the crystal structures are stabilized by a network of weaker interactions. acs.org
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. acs.orgscirp.org This method has been employed to investigate the subtle differences in the intermolecular contact patterns of the three polymorphs of this compound. acs.orgfigshare.com By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified. acs.org
The analysis reveals that H···H and C–H···π contacts are the dominant interactions governing the crystal packing. acs.org The Hirshfeld volumes for the individual molecules in the monoclinic form (1-m) are the largest, which corresponds to its lower packing density. acs.org
Analysis of Specific Weak Interactions (e.g., C–H···π, C–H···H, C–H···O)
A closer examination of the crystal structures reveals the specific geometries of the weak intermolecular interactions. acs.org
C–H···π Interactions: These interactions, where a C–H bond acts as a weak acid and a phenyl ring as a weak base, are crucial in the crystal packing of all three polymorphs. acs.org In the triclinic form (1-t), for example, a C–H bond from a benzyl group points towards a phenyl ring of a neighboring molecule, with a C19–H19···C5i distance of 3.670 Å and an angle of 156.81°. acs.org Another C–H···π contact in this form has a C25–H25···C12ii distance of 3.719 Å and an angle of 154.25°. acs.org The monoclinic form (1-m), despite its lower density, exhibits some of the shortest C–H···π contacts. acs.orgfigshare.com
C–H···O Interactions: While the primary search results focus on hydrocarbon-based interactions, the potential for C–H···O interactions exists in systems with oxygen atoms. researchgate.net However, for this compound, which lacks oxygen, these interactions are not present. The dominant forces are C–H···π and H···H contacts. acs.org
Table 2: Details of Specific Intermolecular Contacts in this compound (Form 1-t)
| Interaction Type | Atoms Involved | Distance (Å) | Angle (°) |
| C–H···π | C19–H19···C5i | 3.670 (C···C) | 156.81 |
| C–H···π | C25–H25···C12ii | 3.719 (C···C) | 154.25 |
Data extracted from the supporting information of the cited study. acs.org
Conformational Analysis in the Crystalline Phase
The spatial arrangement of the phenyl and benzyl substituents around the central silicon atom in this compound is a subject of significant crystallographic interest. Single-crystal X-ray diffraction studies have revealed that this compound exhibits conformational polymorphism, crystallizing in multiple forms, each with distinct molecular conformations. figshare.comacs.org As of recent findings, three polymorphs have been identified and characterized: a triclinic form (1-t), an orthorhombic form (1-o), and a monoclinic form (1-m). figshare.com The number of molecules in the asymmetric unit (Z′) differs for each polymorph, leading to a fascinating case of conformational diversity in the solid state. The triclinic polymorph has a Z' of 1, the orthorhombic form has a Z' of 2, and the monoclinic modification has a Z' of 4. figshare.comacs.org
The existence of these polymorphs demonstrates that different molecular conformations can be energetically accessible and stabilized within a crystal lattice. researchgate.net The analysis of these crystal structures provides insight into the subtle balance of intramolecular and intermolecular forces that dictate the preferred molecular geometry. The more complex orthorhombic (Z' = 2) and monoclinic (Z' = 4) forms are observed to undergo phase transitions to the simpler triclinic (Z' = 1) form at room temperature. figshare.com
Detailed investigation into the crystalline phases reveals significant differences in the orientation of the aromatic rings attached to the silicon atom. These variations are best described by the torsion angles within the molecule.
The three identified crystal structures display conformational polymorphism. acs.org In the monoclinic form (1-m), which features four molecules in the asymmetric unit (M1, M2, M3, and M4), the molecules M1, M2, and M4 show only slight differences in the positioning of their silicon-attached phenyl rings, maintaining a generally consistent conformation. acs.org However, molecule M3 is an enantiomer to the other three molecules within the asymmetric unit. acs.org
In the orthorhombic polymorph (1-o), the two independent molecules, O1 and O2, are conformational mirror images of each other. acs.org The most significant conformational variance between the monoclinic and orthorhombic forms is the twist of the benzyl groups. The dihedral angles of these groups in the orthorhombic form differ by a substantial 109–120° from those in the monoclinic form. acs.org
Below is a summary of the crystallographic data for the three polymorphs of this compound.
| Parameter | Polymorph 1-t | Polymorph 1-o | Polymorph 1-m |
|---|---|---|---|
| Crystal System | Triclinic | Orthorhombic | Monoclinic |
| Space Group | P1̅ | Pna2₁ | Pc |
| Z′ | 1 | 2 | 4 |
The conformational flexibility of the molecule is primarily dictated by the rotation around the Si-C bonds. The specific torsion angles define the orientation of the four aromatic substituents. While detailed bond lengths and angles for all polymorphs are extensive, the key distinguishing features are the dihedral angles that define the propeller-like arrangement of the phenyl and benzyl groups. The differences in these angles across the polymorphs underscore the molecule's ability to adopt various low-energy conformations that can be captured in the crystalline state.
Theoretical and Computational Investigations of Dibenzyl Diphenyl Silane
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to organosilicon compounds to predict a wide array of properties with high accuracy.
The flexibility of the benzyl (B1604629) and phenyl groups attached to the central silicon atom in Dibenzyl(diphenyl)silane allows for a complex conformational landscape. DFT calculations are crucial for mapping this landscape and identifying the most stable conformers.
Research has identified at least two polymorphic forms of this compound, which are conformational polymorphs that can be isolated at room temperature. researchgate.net DFT calculations, incorporating sophisticated treatments of electron correlation, many-body van der Waals dispersion interactions, and vibrational free energies, have been employed to rank the stability of these forms. researchgate.net These comprehensive calculations suggest that the low Z' form (Form I) is the most thermodynamically stable polymorph under ambient conditions. researchgate.net The energy differences associated with conformational variations in different polymorphs are typically small, but DFT can accurately resolve these subtle distinctions. researchgate.net
Conformational Stability of this compound Polymorphs
| Polymorph | Description | Relative Stability (Calculated) | Key Finding |
|---|---|---|---|
| Form I | Low Z' (number of formula units in the asymmetric unit) | Most Stable | Determined to be the thermodynamically favored form at ambient conditions based on DFT lattice energy calculations. researchgate.net |
| Form II | High Z' | Metastable | Identified as a higher-energy, metastable form compared to Form I. researchgate.net |
The way this compound molecules pack in the solid state is governed by a delicate balance of weak intermolecular interactions. DFT calculations, often combined with tools like Hirshfeld surface analysis, are used to dissect these interaction patterns and calculate their energetic contributions to the crystal lattice.
Intermolecular Interactions in this compound Polymorphs
| Interaction Type | Description | Role in Crystal Packing | Reference |
|---|---|---|---|
| Hydrogen Bonding | Dominant interaction motifs present in both polymorphs. | Primary driver for molecular assembly. The prevalence of weaker H-bonds differs between forms. | researchgate.net |
| π-Stacking Interactions | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of the crystal packing, often in an offset parallel arrangement. | researchgate.netsemanticscholar.org |
| van der Waals Forces | Dispersive forces that are significant in hydrocarbon-rich molecules. | Essential for accurately calculating lattice energies and determining overall stability. | researchgate.net |
DFT is a primary tool for predicting the electronic characteristics of molecules, which in turn dictate their reactivity and potential as ligands in organometallic chemistry. Calculations can determine frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and the nature of chemical bonds. nih.govrsc.org
For organosilanes, DFT studies provide insight into their potential to act as ligands for transition metals. researchgate.net Computational investigations can model the bonding between the silicon center and a metal, characterizing it as a dative bond or a more covalent interaction. researchgate.net While specific DFT studies on this compound as a ligand are not prominent, the methodology has been established for analogous silicon compounds. researchgate.net Such calculations are used to understand how electronic perturbations, such as the introduction of different substituents on the silicon atom, affect the stability and reactivity of the resulting metal complexes. researchgate.net This predictive power is vital for designing novel catalysts and functional materials.
Elucidation of Intermolecular Interactions and Packing Energies in Polymorphs
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of molecular systems over time. rug.nl MD simulations model the movements of atoms and molecules by integrating Newton's equations of motion, providing a virtual window into processes like conformational changes, diffusion, and interactions with a solvent.
For systems containing diphenyl-silicon units, such as poly(dimethyl-co-diphenyl)siloxane, atomistic MD simulations have been used to systematically study structure and dynamics. rsc.org These simulations can reveal how the incorporation of bulky phenyl groups affects the polymer chain's size, shape, and diffusivity. rsc.org A combined DFT and MD approach can be particularly powerful for studying reaction kinetics, where DFT is used to determine the reaction pathway and activation energies, and MD is used to simulate the dynamic and solvent effects on the reaction rate. researchgate.net
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, including DFT, are fundamental to elucidating the detailed step-by-step mechanisms of chemical reactions. amazonaws.com By calculating the energies of reactants, products, transition states, and intermediates, a complete reaction coordinate diagram can be constructed. nih.gov
This approach is invaluable for understanding reactions involving organosilanes. For instance, quantum chemical calculations have been used to investigate the mechanism of carbonyl reduction by silanes, identifying key intermediates and transition states in both silane-activation and carbonyl-activation pathways. nih.gov Similarly, the mechanisms of photochemical reactions involving related organosilicon compounds can be mapped out, providing clarity on the electronic states and intermediates involved. acs.org For a molecule like this compound, these computational methods could be used to predict its reactivity in various transformations, such as hydrolysis, oxidation, or its role in catalytic cycles.
Computational Design and Screening of Organosilicon Materials
The insights gained from theoretical investigations on model compounds like this compound form the foundation for the computational design and screening of new organosilicon materials. By understanding the structure-property relationships at a molecular level, scientists can rationally design new molecules with desired characteristics.
Computational screening allows for the evaluation of a large number of candidate molecules for a specific application without the need for extensive experimental synthesis and testing. amazonaws.com For example, properties like electronic bandgaps, charge carrier mobility, and reactivity, all calculable via DFT, are critical for designing organic electronic materials. acs.org In the context of industrial applications, computational methods can help design organosilanes as effective coupling agents, for instance, by predicting their interaction with inorganic fillers like silica (B1680970) and polymer matrices in materials such as tires. greyb.com This in-silico-first approach accelerates the discovery and optimization of advanced materials for a wide range of technological applications.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of dibenzyl(diphenyl)silane, offering detailed insights into its molecular framework.
High-Resolution ¹H, ¹³C, and ²⁹Si NMR for Structural Assignment
High-resolution ¹H, ¹³C, and ²⁹Si NMR spectroscopy are indispensable for the definitive structural assignment of this compound. Each nucleus provides a unique perspective on the molecule's connectivity and electronic environment.
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons of the phenyl and benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyl groups. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns reveal neighboring proton interactions.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Separate resonances are observed for the carbons of the phenyl and benzyl groups. The chemical shifts are sensitive to the electronic environment, providing confirmation of the carbon skeleton. For instance, in dichlorodiphenylsilane (B42835), a related compound, distinct signals for the phenyl carbons are observed. chemicalbook.com
²⁹Si NMR: As the central atom in the molecule, the silicon-29 (B1244352) nucleus gives a characteristic chemical shift that is highly sensitive to its substituents. This provides direct evidence for the silicon atom's bonding environment and oxidation state.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 6.8-7.8 (Aromatic), 2.0-3.0 (Benzylic CH₂) | Proton environment, connectivity |
| ¹³C | 120-140 (Aromatic), 20-30 (Benzylic CH₂) | Carbon skeleton, electronic environment |
| ²⁹Si | -5 to -25 | Silicon bonding environment |
Variable-Temperature NMR for Dynamic Processes and Conformational Exchange
Variable-Temperature (VT) NMR spectroscopy is a powerful technique for studying the dynamic behavior of molecules like this compound. numberanalytics.comox.ac.ukox.ac.uk By recording NMR spectra at different temperatures, it is possible to study processes such as conformational exchange, where different spatial arrangements of the molecule are in equilibrium. numberanalytics.comblogspot.com
As the temperature is lowered, the rate of exchange between conformers may slow down sufficiently to be observed on the NMR timescale. This can lead to the broadening and eventual splitting of NMR signals, a process known as coalescence. researchgate.net Analysis of these changes can provide thermodynamic and kinetic parameters for the conformational processes. numberanalytics.com For complex molecules, VT-NMR can help resolve overlapping signals and provide a clearer picture of the molecular structure and dynamics. blogspot.com While specific VT-NMR studies on this compound are not widely reported, the principles are applicable to understanding the rotational dynamics of the phenyl and benzyl groups around the silicon center.
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Purity
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely precise information about the moments of inertia of a molecule. d-nb.infospectroscopyonline.com This information is directly related to the molecule's three-dimensional structure and mass distribution. spectroscopyonline.com
A key application of MRR is the determination of isotopic purity. researchgate.net Since the rotational spectrum is highly sensitive to mass changes, different isotopologues (molecules differing only in their isotopic composition) of this compound, such as those containing ¹³C, ²⁹Si, or ³⁰Si, will have distinct and predictable rotational spectra. d-nb.infospectroscopyonline.com This allows for the unambiguous identification and quantification of each isotopic species in a sample without the need for chromatographic separation. researchgate.netnih.gov MRR has been successfully used to analyze the isotopic composition of various organic and organosilicon compounds, demonstrating its power for assessing the purity of isotopically labeled materials. acs.org
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information about the functional groups and vibrational modes within this compound.
Functional Group Identification and Vibrational Mode Analysis
Both IR and Raman spectroscopy probe the vibrational energy levels of a molecule, which are determined by the masses of the atoms and the strength of the bonds connecting them. libretexts.orgmsu.edu A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules). libretexts.orgmsu.edu
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. In this compound, characteristic IR absorptions would include Si-H stretching (if present in precursors like diphenylsilane), C-H stretching of the aromatic and benzyl groups, and various C-C stretching and bending modes within the phenyl rings. jkps.or.krnist.gov The region from 1450 to 600 cm⁻¹ is often referred to as the "fingerprint region" because the pattern of absorptions is unique to a specific molecule. msu.edu
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. A vibration is Raman active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. For this compound, strong Raman signals would be expected for the symmetric breathing modes of the phenyl rings and vibrations involving the silicon atom. jkps.or.kr Studies on the related diphenylsilane (B1312307) have shown that the Si-H₂ vibration gives rise to an intense Raman line. jkps.or.kr
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| C=C Aromatic Ring Stretch | 1600-1450 | IR, Raman |
| Si-Phenyl Stretch | ~1100 | IR, Raman |
| C-H Bending (out-of-plane) | 900-675 | IR |
Application in In-Situ Reaction Monitoring
Both IR and Raman spectroscopy can be employed for in-situ monitoring of chemical reactions, providing real-time information about the consumption of reactants and the formation of products. nih.govmt.com This is particularly valuable in understanding reaction kinetics and mechanisms in organosilicon chemistry. nih.govdntb.gov.ua
In-Situ IR Spectroscopy: Attenuated Total Reflectance (ATR) FTIR probes can be immersed directly into a reaction mixture to follow the progress of a reaction. mdpi.com This has been used to monitor processes like hydrosilylation on silicon surfaces and the formation of polysiloxanes. mdpi.comrsc.org By tracking the disappearance of reactant peaks (e.g., Si-H) and the appearance of product peaks, a kinetic profile of the reaction can be constructed.
In-Situ Raman Spectroscopy: Raman spectroscopy is also a powerful tool for in-situ monitoring, as it can be performed through the walls of a transparent reaction vessel. nih.gov It has been used to monitor the hydrolysis and condensation of alkoxysilanes and other organosilicon reactions. nih.govresearchgate.net The ability of Raman to provide quantitative data on different species in a reaction mixture makes it a valuable process analytical technology. nih.gov
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural information of compounds. For organosilicon compounds and related polymers, specific mass spectrometry techniques are employed.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of large molecules like polymers, preventing their fragmentation during analysis. ias.ac.insigmaaldrich.com This method allows for the accurate determination of the molecular weight distribution of polymers. nist.gov In the context of materials derived from or related to this compound, MALDI-TOF can be used to characterize the molecular weight of polysilanes or other polymers where a silane (B1218182) is incorporated. nih.gov
The technique involves co-crystallizing the polymer sample with a matrix substance that strongly absorbs laser energy. ias.ac.in Pulsed laser irradiation of the mixture leads to the desorption and ionization of the polymer molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. ias.ac.in The time-of-flight is proportional to the mass-to-charge ratio, allowing for the construction of a mass spectrum that reveals the distribution of polymer chain lengths. ias.ac.in This data is crucial for understanding how polymerization conditions affect the final properties of the material.
For polymers, MALDI-TOF analysis provides the number-average molecular weight (Mn) and weight-average molecular weight (Mw), from which the polydispersity index (Đ = Mw/Mn) can be calculated. sigmaaldrich.com A narrow dispersity indicates a more uniform polymer chain length. sigmaaldrich.com
Table 1: Illustrative MALDI-TOF Data for a Polymer System
| Parameter | Value |
|---|---|
| Number-Average Molecular Weight (Mn) | 1940 g/mol |
| Weight-Average Molecular Weight (Mw) | 1950 g/mol |
| Polydispersity (Đ) | 1.01 |
Note: This table represents example data that can be obtained from MALDI-TOF analysis for a polymer with a narrow distribution and is not specific to a polymer derived directly from this compound. sigmaaldrich.com
X-ray Diffraction and Crystallography
X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. For this compound, this technique has been used to analyze its polymorphic crystal structures. figshare.comacs.org
The analysis of this compound has revealed the existence of three polymorphic forms: a triclinic form (1-t, space group P1̅), an orthorhombic form (1-o, space group Pna2₁), and a monoclinic form (1-m, space group Pc). figshare.comacs.org The number of molecules in the asymmetric unit (Z′) for these polymorphs are 1, 2, and 4, respectively. figshare.comacs.org The metastable orthorhombic and monoclinic forms have been observed to transition to the more thermodynamically stable triclinic form at room temperature. acs.org
Table 2: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | Z' |
|---|---|---|---|
| 1-t | Triclinic | P1̅ | 1 |
| 1-o | Orthorhombic | Pna2₁ | 2 |
| 1-m | Monoclinic | Pc | 4 |
Data sourced from studies on the polymorphic crystal structures of this compound. figshare.comacs.org
These detailed structural insights, including bond lengths, bond angles, and intermolecular interactions, are crucial for understanding the structure-property relationships of the compound. figshare.comacs.org
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. eltra.com
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. andersonmaterials.comanalyses-surface.com DSC is used to determine characteristic thermal transitions such as melting point, glass transition temperature (Tg), and crystallization temperature. ace-laboratories.comresearchgate.net
Table 3: Example of Thermal Transitions Measurable by DSC
| Thermal Transition | Description |
|---|---|
| Glass Transition (Tg) | The temperature at which an amorphous solid becomes soft or rubbery. |
| Crystallization (Tc) | The temperature at which a substance crystallizes from a molten or amorphous state. |
| Melting (Tm) | The temperature at which a crystalline solid changes to a liquid. |
This table describes typical thermal transitions that can be measured using DSC. ace-laboratories.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is used to evaluate the thermal stability and decomposition profile of materials. The general order of thermal stability for silanes can be benchmarked using TGA data of their hydrolysates. gelest.com
Aromatic silanes have been shown to possess high thermal stability. researchgate.netzenodo.orgscientific.net TGA studies on composites containing silanes have demonstrated their ability to enhance the thermal stability of the composite material. nih.gov For instance, composites of Zr-based metallic glass and PTFE with a silane additive showed thermal stability up to 450-460 °C. nih.gov The specific substitution on the silane plays a significant role in its thermal stability, with electron-withdrawing groups generally reducing it and electropositive groups enhancing it. gelest.comresearchgate.net
Table 4: General Thermal Stability of Silane Types from TGA
| Silane Type | General Thermal Stability Characteristic |
|---|---|
| Gamma-substituted Alkylsilanes | Can withstand short-term exposure to 350 °C and long-term exposure to 160 °C. gelest.com |
| Bridged Aromatic Silanes | Greater thermal stability than gamma-substituted alkylsilanes. researchgate.netzenodo.orgscientific.net |
This table provides a general comparison of the thermal stability of different types of silanes as determined by TGA.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Chromatographic Separations for Purity and Polymer Analysis (e.g., Gel Permeation Chromatography)acs.org
Chromatographic techniques are indispensable for the assessment of purity and the analysis of potential oligomeric or polymeric byproducts in samples of organosilicon compounds such as dibenzyldiphenylsilane. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. moph.go.th The choice of technique depends on the analyte's properties, such as volatility, polarity, and molecular size.
For a non-polymeric, relatively high molecular weight compound like dibenzyldiphenylsilane, High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are particularly relevant. Gas Chromatography (GC) could also be employed, especially if derivatization is used to enhance volatility. researchgate.net
Gel Permeation Chromatography (GPC)
GPC, a subset of Size-Exclusion Chromatography (SEC), is a powerful technique for separating molecules based on their hydrodynamic volume or size in solution. wikipedia.org It is exceptionally useful for determining molecular weight distributions in polymer samples and can be adapted for the purity analysis of monomers by detecting high-molecular-weight impurities. wikipedia.orgbiorizon.eu
When analyzing a dibenzyldiphenylsilane sample, GPC separates the primary monomer from any oligomers or polymers that may have formed during synthesis or storage. Larger molecules, such as dimers or trimers, cannot enter the pores of the stationary phase gel as readily as the smaller monomer, and thus they elute from the column faster. wikipedia.org The resulting chromatogram provides a profile of the sample's composition based on molecular size.
While specific GPC studies detailing the analysis of dibenzyldiphenylsilane are not extensively documented in public literature, the methodology is well-established for related organosilicon materials. For instance, GPC is routinely used to characterize copolymers containing diphenylsilane units, where it provides crucial data on number average molecular weight (Mn) and weight average molecular weight (Mw). jcsp.org.pkwyatt.com The analysis relies on calibration with polymer standards, such as polystyrene, to correlate elution volume with molecular weight. jcsp.org.pklcms.cz
A typical GPC analysis of a dibenzyldiphenylsilane sample would aim to quantify its purity by measuring the area of the main peak relative to any impurity peaks. The presence of peaks at shorter retention times would indicate oligomeric or polymeric impurities.
Illustrative GPC Research Findings
The following table represents hypothetical data from a GPC analysis of a technical-grade dibenzyldiphenylsilane sample, illustrating how the results would be presented to assess purity. The molecular weights are determined relative to polystyrene standards.
Table 1: Hypothetical GPC Analysis of a this compound Sample
| Peak ID | Retention Time (min) | Relative Molecular Weight (Da) | Peak Area (%) | Tentative Assignment |
|---|---|---|---|---|
| 1 | 18.5 | 880 | 1.5 | Dimer/Trimer Impurity |
| 2 | 21.2 | 436 | 97.8 | This compound Monomer |
Other Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, could effectively separate dibenzyldiphenylsilane from more polar or less polar impurities. cellulosechemtechnol.ro Detection via a UV detector would be highly effective due to the presence of multiple phenyl groups in the molecule.
Gas Chromatography (GC): Given the molecular weight, GC analysis would require a high-temperature stationary phase and elevated oven temperatures. Studies on polysiloxanes grafted with phenyl groups demonstrate the utility of GC for separating complex aromatic silicon compounds. researchgate.net Chromatography on silica (B1680970) gel has been noted as a purification method for related compounds like dibenzoyldiphenylsilane, which is a form of liquid-solid column chromatography. cdnsciencepub.com
These chromatographic methods, particularly GPC, provide the detailed characterization necessary to ensure the purity of dibenzyldiphenylsilane and to identify and quantify any polymeric residues, which is critical for its application in further chemical syntheses.
Applications in Materials Science and Polymer Chemistry
Catalysis and Ligand Development
The roles of organosilicon compounds in catalysis can range from being part of a catalyst's structure to acting as a reagent in a catalyzed reaction.
No research findings support the development or use of catalysts based on the Dibenzyl(diphenyl)silane structure. The development of organosilicon catalysts typically involves compounds with specific electronic and steric properties that can facilitate a catalytic cycle, a role for which this compound does not appear to have been explored. organic-chemistry.orgrsc.org
There is no evidence in the scientific literature of this compound being used to design or create ligand motifs for metal catalysts. Ligand design requires the presence of donor atoms (such as phosphorus, nitrogen, or oxygen) that can coordinate to a metal center. acs.orgrsc.orggoogle.comresearchgate.net this compound is a tetraorganosilane that lacks lone pair electrons for coordination, making it unsuitable as a ligand in its native form. While its constituent benzyl (B1604629) or diphenyl groups are common in other ligand systems, the molecule itself is not used as a scaffold.
Development of Organosilicon-Based Catalysts
Advanced Functional Materials
This compound, with its combination of aromatic groups, offers a unique molecular architecture. While specific, large-scale applications are not yet extensively documented, its structure is analogous to other organosilanes that are integral to advanced functional materials. The presence of both benzyl and phenyl groups allows for a theoretical tuning of electronic, physical, and chemical properties.
Electronic and Photonic Device Applications (e.g., Phosphorescent Materials)
Direct applications of this compound in electronic and photonic devices are not widely reported in current literature. However, the utility of closely related silane (B1218182) compounds in this domain offers a strong precedent for its potential. Derivatives of the related compound, diphenylsilane (B1312307), have been researched for their role in creating blue phosphorescent materials. sigmaaldrich.comsigmaaldrich.com Specifically, bis(3, 5-di(9H-carbazol-9-yl))diphenylsilane has been used as a host material for inkjet-printable, blue phosphorescent light-emitting layers, which are critical components for electronic displays. sigmaaldrich.comsigmaaldrich.com
Furthermore, diphenylsilane has been investigated for its use in cationic UV-curing materials, highlighting the photosensitivity of such organosilane structures. sigmaaldrich.comsigmaaldrich.com The silicon backbone in these molecules can contribute to thermal stability and charge transport properties, which are desirable in organic electronics. mdpi.com While these applications use diphenylsilane derivatives, the similar aromatic nature of this compound suggests it could be a candidate for developing new host materials for phosphorescent emitters or as a component in photosensitive polymer systems. The benzyl groups could offer different solubility and morphological properties compared to purely phenyl-substituted silanes.
Table 1: Applications of Related Silanes in Electronics and Photonics
| Compound/Derivative Class | Application Area | Function | Research Finding |
|---|---|---|---|
| Diphenylsilane Derivatives | Phosphorescent Materials | Host material for light-emitting layers | Used to develop blue phosphorescent materials for inkjet printing in electronic displays. sigmaaldrich.comsigmaaldrich.com |
| Diphenylsilane | UV-Curing Materials | Photosensitive component | Investigated for its properties in cationic UV-curing applications. sigmaaldrich.comsigmaaldrich.com |
Biomaterials and Specialized Coatings
The field of biomaterials often utilizes silane chemistry to modify surfaces for enhanced biocompatibility and functionality. Organosilanes are widely applied as coupling agents to form stable silane coatings on metallic biomaterials. researchgate.netnih.gov These coatings can improve corrosion resistance, manage protein adsorption, and influence cell viability on implants. researchgate.net Although this compound is not specifically cited in major studies, its fundamental structure is relevant. The phenyl and benzyl groups would impart a hydrophobic character to a surface, a property that can be tailored to control interactions with biological environments. researchgate.net
In the broader area of specialized coatings, functional silanes are critical for improving adhesion, weather resistance, scratch resistance, and chemical stability. researchgate.net They act as a durable link between inorganic substrates (like metal or glass) and organic polymer coatings. researchgate.net The reactivity of silanes allows them to bond to surface hydroxyl groups while the organic functionalities (like the phenyl and benzyl groups on this compound) interact with the polymer matrix. This dual reactivity is key to their effectiveness as adhesion promoters and crosslinking agents. researchgate.net
Membrane Science and Additives
In membrane science, organosilanes are incorporated into polymer backbones to create materials with specific separation properties. For instance, polyimides containing bis(4-aminophenyl) diphenyl silane have been developed for gas separation membranes, where the silane moiety influences the membrane's flux and selectivity. While this involves a functionalized diphenylsilane, it underscores the principle that incorporating silicon-aromatic structures can enhance polymer performance for membrane applications. The presence of bulky phenyl and benzyl groups in this compound could potentially be exploited to create polymers with tailored free volume for specific separation tasks.
As additives, silanes serve numerous functions in polymer composites. They are used as coupling agents in silica-reinforced rubber to improve the interaction between the inorganic filler and the polymer matrix, enhancing mechanical properties. researchgate.net While specific studies on this compound as a polymer additive are scarce, related compounds like diphenylsilane are known to be effective reductants and are used in various synthetic transformations within polymer chemistry. organic-chemistry.orgacs.org Research on the synthesis of monomers like bis(p-(carboxymethyl)phenylen)diphenylsilane for creating polyamides and polyesters further shows the utility of such silarylene moieties in polymer synthesis. researchgate.net
Self-Assembled Nanostructures and 3D Printing Applications
Self-assembly is a process where molecules spontaneously form ordered structures. Organosilanes are foundational molecules for creating self-assembled monolayers (SAMs) on surfaces like silicon oxide. mdpi.comsigmaaldrich.com These monolayers can precisely control the surface properties of a material. While research often focuses on organosilanes with reactive headgroups (like trichlorosilanes), the concept is broadly applicable. The aromatic phenyl and benzyl groups of this compound would be expected to participate in π-π stacking interactions, which could drive the formation of ordered assemblies. Studies on other aromatic silanes confirm their ability to form densely packed monolayers. mdpi.com
In the realm of additive manufacturing, or 3D printing, silanes are emerging as important components for surface modification and material formulation. For instance, fluoroalkyl trichlorosilanes have been used to create hydrophobic surfaces on 3D-printed resin parts, which is crucial for applications in microfluidics. nih.gov Although direct use of this compound in 3D printing inks or as a surface treatment has not been reported, its hydrophobic nature makes it a theoretical candidate for such modifications. Furthermore, silanes can be incorporated into polymer formulations for 3D printing to enhance the mechanical properties or thermal stability of the final printed object. google.com
Table 2: Summary of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diphenylsilane |
| bis(3, 5-di(9H-carbazol-9-yl))diphenylsilane |
| bis(4-aminophenyl) diphenyl silane |
| bis(p-(carboxymethyl)phenylen)diphenylsilane |
Emerging Research Directions and Future Perspectives
Development of Novel Organosilicon Reagents and Catalytic Systems
The development of new organosilicon reagents and catalytic systems is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and selectivity. While research directly employing dibenzyl(diphenyl)silane in these areas is still nascent, the broader context of organosilicon chemistry provides a clear roadmap for future investigations.
Derivatives of this compound could be envisioned as precursors to novel reagents. For instance, the selective cleavage of the benzyl-silicon or phenyl-silicon bonds could generate reactive silyl (B83357) species with unique steric and electronic properties. These could potentially be utilized in a variety of organic transformations. The general reactivity of related silanes, such as diphenylsilane (B1312307), in catalytic hydrosilylation, reduction of carbonyls, and cross-coupling reactions suggests that this compound and its derivatives could also serve as valuable reagents or ligands in catalysis. organic-chemistry.orgacs.org
Future research is anticipated to explore the synthesis of functionalized this compound derivatives. For example, the introduction of coordinating groups onto the phenyl or benzyl (B1604629) moieties could lead to the development of novel ligands for transition metal catalysis. The steric bulk provided by the benzyl and phenyl groups could influence the selectivity of catalytic reactions. rsc.org Research into related diorganyl diselenides has shown that while diphenyl diselenide is an effective catalyst in certain cyclization reactions, the analogous dibenzyl diselenide was not efficient, highlighting the significant impact of the organic substituent on catalytic activity. mdpi.com This underscores the need for specific experimental validation for this compound in catalytic applications.
Catalytic systems for the amination of silanes via nitrene insertion into Si-H bonds have been developed using copper and silver complexes. acs.org While this compound lacks a Si-H bond, this research opens avenues for the functionalization of related hydrosilanes and highlights the potential for developing new catalytic C-N bond-forming reactions. The development of palladium-catalyzed synthesis of allylic silanes from allylic ethers and disilanes under green conditions (in water at room temperature) further illustrates the potential for developing new catalytic routes to functionalized organosilanes. nih.gov
Advanced Structure-Property Relationship Studies for Tailored Material Design
A deep understanding of the relationship between molecular structure and macroscopic properties is crucial for the rational design of new materials. For this compound, recent research has provided significant insights into its solid-state behavior, particularly its polymorphism.
A 2023 study by Espinosa-Jalapa et al. detailed the synthesis and crystallographic analysis of dibenzyldiphenylsilane, identifying three polymorphic forms: one triclinic (Z′ = 1), one orthorhombic (Z′ = 2), and one monoclinic (Z′ = 4). sigmaaldrich.comresearchgate.net This phenomenon, where multiple molecules exist in the crystallographic asymmetric unit (Z' > 1), is of great interest in materials science as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability. sigmaaldrich.com
The study employed single-crystal X-ray diffraction to elucidate the precise molecular packing in each polymorph. Hirshfeld surface analysis was used to investigate the subtle differences in intermolecular interactions, revealing the importance of H···H and C-H···π contacts in the crystal packing. sigmaaldrich.com It was found that the monoclinic polymorph, despite having the lowest density, exhibited the shortest intermolecular contacts. sigmaaldrich.com The investigation of structure-property relationships in similar compounds, such as dibenzylidenecyclohexanones, has also demonstrated how substituents on the benzene (B151609) rings influence electrochemical and spectroscopic properties. researchgate.net Such detailed structural information is invaluable for understanding and predicting the properties of materials derived from dibenzyldiphenylsilane.
Future research will likely focus on preparing derivatives of dibenzyldiphenylsilane and correlating their structural modifications with changes in their physical and chemical properties. This could involve introducing different functional groups onto the aromatic rings to tune the intermolecular interactions and, consequently, the material's properties. nottingham.ac.uk These studies are fundamental for designing materials with tailored characteristics for applications in areas like electronics and photonics, where crystal packing and intermolecular interactions are critical.
Table 1: Polymorphic Forms of this compound
| Polymorph | Crystal System | Space Group | Z' | Density (g/cm³) | Key Structural Features |
|---|---|---|---|---|---|
| 1-t | Triclinic | P1 | 1 | High | Most densely packed, thermodynamically stable at room temperature. sigmaaldrich.com |
| 1-o | Orthorhombic | Pna2₁ | 2 | Intermediate | Metastable, converts to triclinic form at room temperature. sigmaaldrich.com |
| 1-m | Monoclinic | Pc | 4 | Low | Metastable, exhibits the shortest intermolecular contacts despite lowest density. sigmaaldrich.com |
Integration of Multiscale Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is a powerful approach for accelerating materials discovery and understanding complex chemical phenomena. For dibenzyldiphenylsilane, computational methods have already proven to be a valuable tool.
In the study of its polymorphs, density functional theory (DFT) calculations were used to investigate the conformational differences between the molecules in the various crystal structures and to assess the contribution of dispersion interactions to their stability. sigmaaldrich.com These calculations complemented the experimental X-ray diffraction data, providing a more complete picture of the factors governing polymorphism in this system. sigmaaldrich.com Computational studies on related systems, such as the silyl-Prins cyclization, have also been used to support proposed reaction mechanisms. mdpi.comresearchgate.net
The future of research on dibenzyldiphenylsilane will likely see an increased integration of multiscale modeling. This could range from quantum mechanical calculations on individual molecules and their interactions to classical molecular dynamics simulations of larger ensembles to predict bulk properties. mdpi.com For example, computational screening could be used to predict the properties of hypothetical dibenzyldiphenylsilane derivatives before their synthesis, guiding experimental efforts toward the most promising candidates for specific applications. Machine learning models are also emerging as powerful tools in chemistry, for instance, in predicting reaction outcomes or physicochemical properties, and could be applied to organosilicon compounds like dibenzyldiphenylsilane. scirp.org
Green Chemistry and Sustainable Synthesis of Organosilicon Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.commdpi.com While specific studies on the green synthesis of dibenzyldiphenylsilane are limited, general trends in organosilicon chemistry point towards more sustainable practices.
The traditional synthesis of dibenzyldiphenylsilane involves the use of a Grignard reagent (benzylmagnesium chloride) with diphenyldichlorosilane. organic-chemistry.org While effective, Grignard reactions often require the use of volatile and flammable ether solvents. Future research will likely focus on developing alternative, more sustainable synthetic methods. This could include exploring catalytic routes that avoid stoichiometric organometallic reagents or using greener solvents. csic.es For instance, the development of a cobalt-based catalytic system for the synthesis of alkoxysilanes in green solvents like alcohols represents a step towards more sustainable organosilane production.
The direct process (Müller-Rochow process) is a cornerstone of industrial organosilicon chemistry, but it typically involves chlorinated starting materials. csic.es Research into chlorine-free direct synthesis pathways using alcohols is an active area of investigation aimed at making organosilane production more environmentally benign. csic.es Furthermore, developing catalytic systems that operate in water, such as the palladium-catalyzed synthesis of allylic silanes, represents a significant advancement in green chemistry. nih.gov Another approach is the use of electrosynthesis, which can reduce the need for chemical oxidants and reductants. mdpi.com Applying these principles to the synthesis of dibenzyldiphenylsilane and its derivatives is a key future perspective.
Table 2: Principles of Green Chemistry and Potential Applications to this compound Synthesis
| Green Chemistry Principle | Traditional Synthesis Aspect | Future Sustainable Approach |
|---|---|---|
| Prevention | Use of stoichiometric reagents. | Development of catalytic syntheses. |
| Atom Economy | Grignard reaction with halide byproducts. | Catalytic addition or insertion reactions with higher atom economy. |
| Less Hazardous Chemical Syntheses | Use of reactive Grignard reagents. | Exploration of less hazardous organometallic reagents or catalytic routes. |
| Safer Solvents and Auxiliaries | Use of volatile and flammable ethers. | Investigation of greener solvents like alcohols, water, or solvent-free conditions. nih.govmdpi.com |
| Design for Energy Efficiency | Reactions may require heating or cooling. | Development of catalytic systems that operate at ambient temperature. nih.gov |
| Use of Renewable Feedstocks | Starting materials derived from petrochemicals. | Long-term goal of sourcing aromatic feedstocks from renewable sources. |
Q & A
Q. What are the primary synthetic routes for dibenzyl(diphenyl)silane, and how do reaction conditions influence product purity?
this compound can be synthesized via radical-mediated pathways, such as the dimerization of benzyl radicals in solvents like toluene or benzene, as observed in radical decomposition studies . Key factors include solvent choice (e.g., benzene vs. toluene), reaction temperature (to minimize byproducts like diphenyl), and the use of radical initiators. Purity optimization requires post-synthesis purification via fractional crystallization or column chromatography, particularly to separate trans-eutectic alloys or impurities like diphenyl .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Gas chromatography with electron capture detection (GC/ECD) is widely used, with surrogate standards such as dibenzyl phthalate and diphenyl phthalate to account for matrix interferences . Method validation should include spike-recovery tests (e.g., 50 ng/µL surrogate spiking) and calibration against ISO 17034-certified reference materials . For high-resolution mass spectrometry (HRMS), exact mass measurements (e.g., 246.0252256 Da) and fragmentation patterns aid in structural confirmation .
Advanced Research Questions
Q. How does the phase behavior of this compound influence its crystallization dynamics in binary systems?
The diphenyl-dibenzyl system exhibits a eutectic point at TE = 303.0 K and xE = 0.49, calculated via the Schroeder equation . Pre-eutectic alloys (< xE) crystallize with diphenyl-dominated structures and lower undercooling (~7 K), while post-eutectic alloys (> xE) require higher undercooling (~22 K) due to dibenzyl’s metastable crystallization. Heterogeneous nucleation dominates near eutectic regions, reducing metastability zones compared to pure components .
Q. What methodological challenges arise in detecting this compound degradation products, and how can they be mitigated?
Degradation products like dibenzyl disulfide and diphenyl disulfide are common in oxidative environments . Challenges include co-elution in GC/ECD and false positives from matrix effects. Solutions:
Q. How can researchers design experiments to resolve contradictions in reported thermal stability data for this compound?
Discrepancies often stem from differing experimental setups (e.g., heating rates, sample purity). A robust approach includes:
- Differential Scanning Calorimetry (DSC): Compare decomposition onset temperatures under inert vs. oxidative atmospheres.
- Thermogravimetric Analysis (TGA): Correlate mass loss profiles with impurity levels (e.g., dibenzyl phthalate content ).
- Reproducibility Checks: Use ISO 17034-certified reference materials to standardize instrumentation .
Data Contradiction Analysis
Q. Why do metastability zones in diphenyl-dibenzyl systems vary across studies, and how can this be addressed experimentally?
Variations arise from differences in impurity concentrations and cooling rates. For consistency:
- Control impurity levels (< 0.1% via HPLC ).
- Standardize cooling rates (e.g., 5 K/min) to minimize kinetic undercooling effects.
- Use in situ Raman spectroscopy to monitor crystallization phases dynamically .
Methodological Best Practices
Q. What protocols ensure safe handling of this compound in laboratory settings?
While not classified as hazardous under OSHA standards, precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles to prevent skin/eye irritation .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- Waste Management: Treat contaminated materials as biohazardous waste, per EPA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
